2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide
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Overview
Description
2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromenylidene moiety, which is a derivative of chromene, a bicyclic structure containing a benzene ring fused to a pyran ring. The presence of a cyano group and an amino group in the structure further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide typically involves the condensation of 3-cyano-2H-chromen-2-ylideneamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can also be incorporated into the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases (HDACs).
Medicine: Investigated for its anticancer properties, as it has shown cytotoxic activity against various cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide involves its interaction with specific molecular targets, such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The cyano group and the chromenylidene moiety play crucial roles in binding to the active site of the enzyme, thereby blocking its activity. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression and ultimately result in the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chidamide (CS055): A benzamide derivative used in the treatment of peripheral T-cell lymphoma.
Entinostat (MS-275): Another HDAC inhibitor currently undergoing clinical trials for cancer treatment.
Mocetinostat (MGCD0103): A benzamide derivative with potent anticancer activity.
Uniqueness
2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide is unique due to its specific structural features, such as the chromenylidene moiety and the cyano group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HDACs and induce apoptosis in cancer cells makes it a promising candidate for further research and development in the field of medicinal chemistry .
Properties
IUPAC Name |
2-[(3-cyanochromen-2-ylidene)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-10-12-9-11-5-1-4-8-15(11)22-17(12)20-14-7-3-2-6-13(14)16(19)21/h1-9H,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKMLCVKWZNLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(=O)N)O2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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